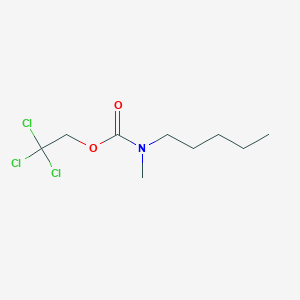
2,2,2-Trichloroethyl methyl(pentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl methyl(pentyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a trichloroethyl group, a methyl group, and a pentyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl methyl(pentyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with methyl(pentyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,2,2-Trichloroethyl chloroformate+Methyl(pentyl)amine→2,2,2-Trichloroethyl methyl(pentyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl methyl(pentyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Methyl(pentyl)amine and trichloroethanol.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl methyl(pentyl)carbamate has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl methyl(pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methyl carbamate
- Pentyl carbamate
Uniqueness
2,2,2-Trichloroethyl methyl(pentyl)carbamate is unique due to the presence of both a trichloroethyl group and a pentyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and biological studies that may not be achievable with other carbamate derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.
Propiedades
Número CAS |
87876-76-4 |
|---|---|
Fórmula molecular |
C9H16Cl3NO2 |
Peso molecular |
276.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-methyl-N-pentylcarbamate |
InChI |
InChI=1S/C9H16Cl3NO2/c1-3-4-5-6-13(2)8(14)15-7-9(10,11)12/h3-7H2,1-2H3 |
Clave InChI |
YZFVKQYUQXPPLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


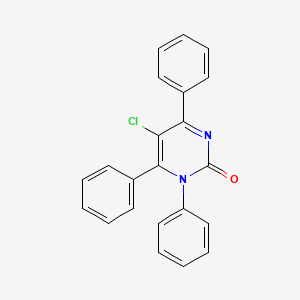
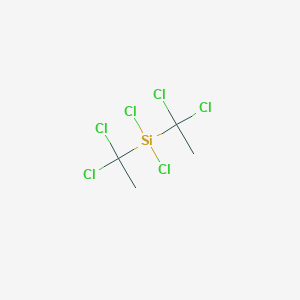
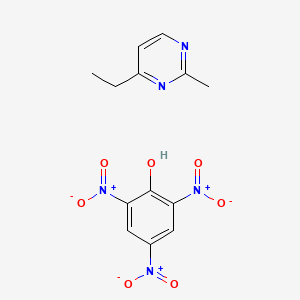

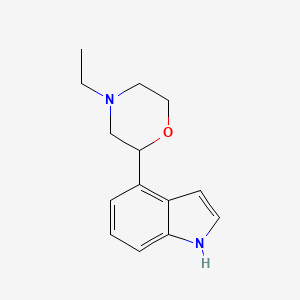
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

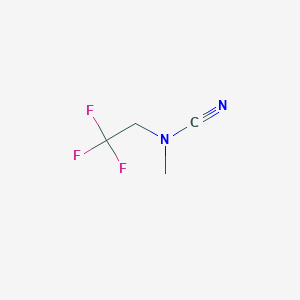

![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
